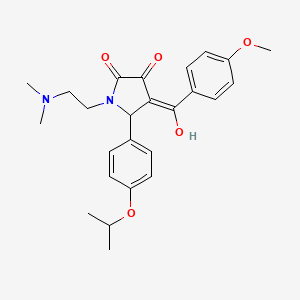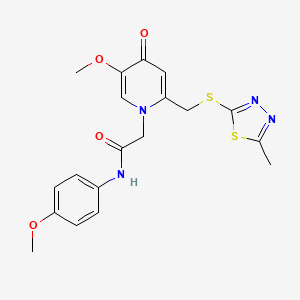
1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea is a complex organic compound that features a unique combination of indole, phenyl, and thiophene groups
準備方法
The synthesis of 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea typically involves multi-step organic reactions. The general synthetic route includes:
Formation of the Indole Derivative: The starting material, 2,5-dimethylindole, is alkylated using an appropriate alkylating agent to introduce the ethyl group at the 3-position.
Thiourea Formation: The alkylated indole is then reacted with phenyl isothiocyanate to form the thiourea linkage.
Introduction of the Thiophene Group: Finally, the thiophene group is introduced through a nucleophilic substitution reaction using thiophen-2-ylmethyl chloride.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are often carried out under inert atmosphere to prevent oxidation.
化学反応の分析
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents such as sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which 1-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole and thiophene groups are known to participate in π-π stacking interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(thiophen-2-ylmethyl)thiourea can be compared with similar compounds such as:
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-methyl-1-(thiophen-2-ylmethyl)thiourea: This compound differs by the presence of a methyl group instead of a phenyl group, which can affect its chemical reactivity and biological activity.
1-(2-(2,5-Dimethyl-1H-indol-3-yl)ethyl)-3-phenyl-1-(furan-2-ylmethyl)thiourea:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-phenyl-1-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3S2/c1-17-10-11-23-22(15-17)21(18(2)25-23)12-13-27(16-20-9-6-14-29-20)24(28)26-19-7-4-3-5-8-19/h3-11,14-15,25H,12-13,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKSTWSTOSMOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCN(CC3=CC=CS3)C(=S)NC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-isopropyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2642227.png)
![3,4,5-TRIMETHOXY-N-{[5-({[(4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-OXADIAZOL-2-YL]METHYL}BENZAMIDE](/img/structure/B2642228.png)

![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2642230.png)
![4-Methyl-2-[(6-methylpyridin-2-yl)methoxy]pyridine](/img/structure/B2642232.png)



![(8Z)-8-[4-Chlorophenoxy(phenyl)methylidene]-2,4-diphenyl-5,6,7,8-tetrahydroquinoline](/img/structure/B2642239.png)


![1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2642247.png)
![N-[(1-cyclopentylpiperidin-4-yl)methyl]-2,4,6-trimethylbenzamide](/img/structure/B2642248.png)

